![molecular formula C14H22N2O2 B2911911 tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate CAS No. 1087784-32-4](/img/structure/B2911911.png)
tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate, abbreviated as TB-APM-EC, is an organic compound belonging to the family of carbamate derivatives. It is an important reagent used in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. TB-APM-EC can be synthesized via reaction of tert-butyl isocyanate with 2-aminophenylmethyl-N-ethyl amine. The resulting compound is a versatile reagent that can be used in a variety of reactions, such as nucleophilic substitution reactions, alkylation reactions, and alkyl halide synthesis.
Scientific Research Applications
TB-APM-EC is an important reagent used in organic synthesis, particularly in the synthesis of pharmaceuticals and agrochemicals. It has been used in the synthesis of various drugs, such as the anti-inflammatory drug celecoxib, the anti-cancer drug paclitaxel, and the anti-viral drug acyclovir. It has also been used in the synthesis of various agrochemicals, such as herbicides and insecticides.
Mechanism of Action
Target of Action
The primary targets of “tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate” are currently unknown. This compound is a type of ester and can be used as an intermediate in organic synthesis . .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of “this compound”. For instance, it is recommended to store this compound in a dark place, sealed in dry conditions, at 2-8°C . These conditions help maintain the stability of the compound.
Advantages and Limitations for Lab Experiments
The advantages of using TB-APM-EC in lab experiments include its high purity, high yield, and low cost. It is also a versatile reagent, capable of being used in a variety of reactions. The main limitation of using TB-APM-EC is that it is a hazardous compound and must be handled with care. It is also flammable and should be stored away from sources of ignition.
Future Directions
TB-APM-EC has a wide range of applications in the synthesis of pharmaceuticals and agrochemicals. In the future, it could be used in the synthesis of new drugs and agrochemicals, as well as in the development of new synthetic methods. It could also be used in the development of new materials, such as polymers, and in the synthesis of novel compounds. Additionally, it could be used in the synthesis of new catalysts and in the development of new catalytic processes. Finally, it could be used in the development of new analytical techniques, such as spectroscopic techniques.
Synthesis Methods
TB-APM-EC can be synthesized through a reaction of tert-butyl isocyanate and 2-aminophenylmethyl-N-ethyl amine. This reaction is conducted in an inert atmosphere at a temperature of 80-90°C. The reaction proceeds via a nucleophilic substitution reaction, where the tert-butyl isocyanate acts as the nucleophile and the 2-aminophenylmethyl-N-ethyl amine acts as the electrophile. The reaction yields a high yield of TB-APM-EC, with a purity of more than 99%.
Properties
IUPAC Name |
tert-butyl N-[(2-aminophenyl)methyl]-N-ethylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-5-16(13(17)18-14(2,3)4)10-11-8-6-7-9-12(11)15/h6-9H,5,10,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSDOLYGKVOUDHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1N)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(E)-3-(1-(3-(2-chlorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2911828.png)

![1-(3,4-Dimethoxyphenyl)-3-[(4-methylphenyl)sulfanyl]-1-propanone](/img/structure/B2911831.png)

![1-(4-(4,6-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(4-(methylsulfonyl)phenyl)ethanone](/img/structure/B2911834.png)
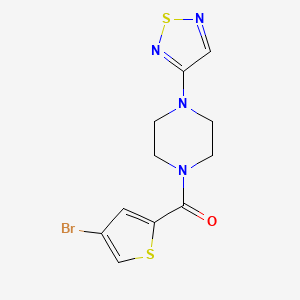

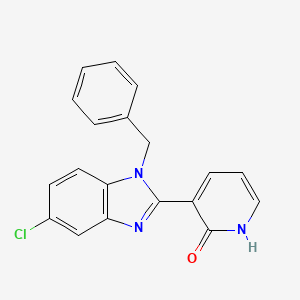

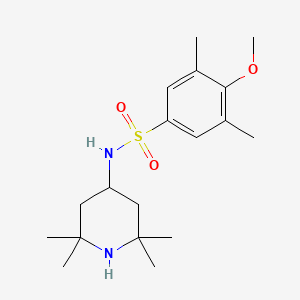
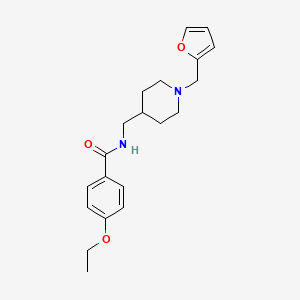
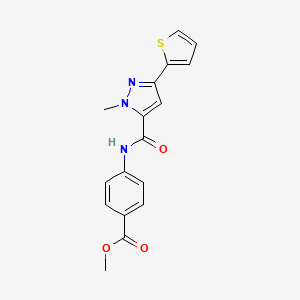
![(E)-ethyl 2-(3-(2-chlorophenyl)acrylamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2911848.png)

